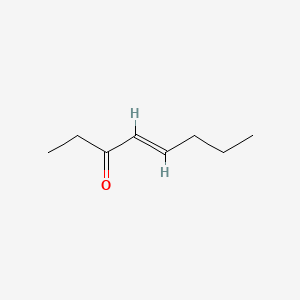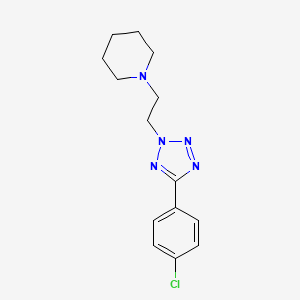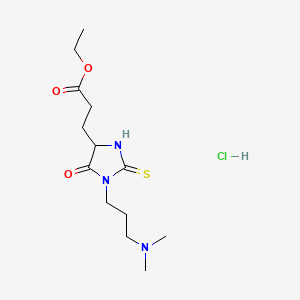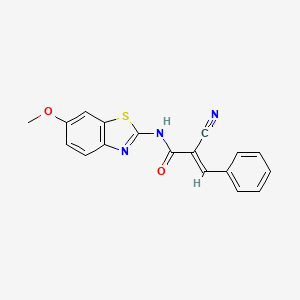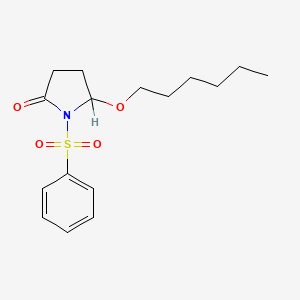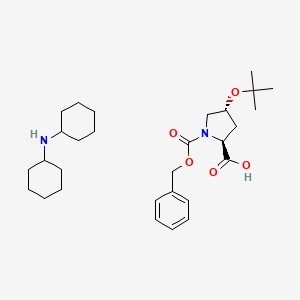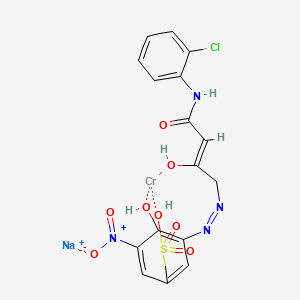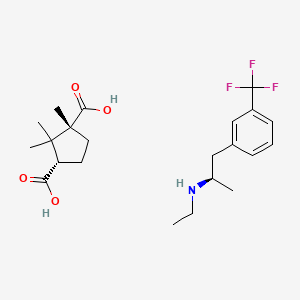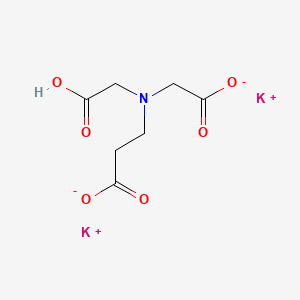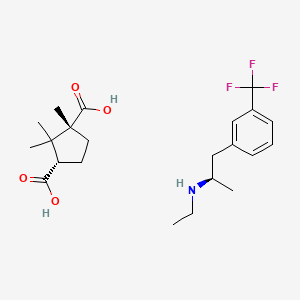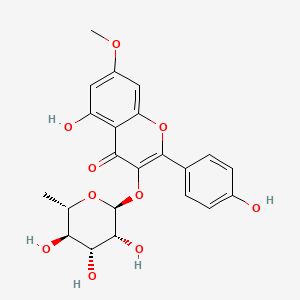
Rhamnocitrin 3-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnocitrin 3-rhamnoside is a flavonoid glycoside found in various plant species. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of rhamnocitrin, a flavonol, and is characterized by the presence of a rhamnose sugar moiety attached to the rhamnocitrin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhamnocitrin 3-rhamnoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzymes are stable over a pH range of 6.5 to 8.5 and have a half-life of 1.5 hours at 45°C .
Industrial Production Methods
Industrial production of this compound can be achieved using biotechnological approaches, such as the aforementioned enzymatic synthesis. This method is advantageous due to its high efficiency and specificity, allowing for the production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rhamnocitrin 3-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Scientific Research Applications
Rhamnocitrin 3-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a valuable tool for investigating cellular processes and signaling pathways.
Mechanism of Action
Rhamnocitrin 3-rhamnoside exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By influencing these pathways, this compound can reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant response .
Comparison with Similar Compounds
Rhamnocitrin 3-rhamnoside is similar to other flavonoid glycosides, such as quercetin-3-O-rhamnoside (quercitrin) and isorhamnetin-3-O-rhamnoside. it is unique in its specific structural features and biological activities. For instance, while quercitrin is known for its strong antioxidant properties, this compound has a more pronounced anti-inflammatory effect .
List of Similar Compounds
- Quercetin-3-O-rhamnoside (quercitrin)
- Isorhamnetin-3-O-rhamnoside
- Rhamnetin-3-O-rhamnoside
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
57525-01-6 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-9-16(25)18(27)19(28)22(30-9)32-21-17(26)15-13(24)7-12(29-2)8-14(15)31-20(21)10-3-5-11(23)6-4-10/h3-9,16,18-19,22-25,27-28H,1-2H3/t9-,16-,18+,19+,22-/m0/s1 |
InChI Key |
SMGALHQWCQAJSC-HOHGHBTGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


